1-Methyl-4-(piperidin-4-yloxy)piperidine
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Overview
Description
1-Methyl-4-(piperidin-4-yloxy)piperidine is a chemical compound with the molecular formula C11H22N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperidin-4-yloxy)piperidine can be synthesized through a multi-step process involving the reaction of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(piperidin-4-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-Methyl-4-(piperidin-4-yloxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-yloxy)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
1-Methylpiperidine: Similar to 1-Methyl-4-(piperidin-4-yloxy)piperidine but lacks the piperidin-4-yloxy group.
4-Piperidinol: Contains a hydroxyl group at the 4-position instead of the piperidin-4-yloxy group.
Uniqueness: this compound is unique due to the presence of both the methyl and piperidin-4-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-yloxypiperidine |
InChI |
InChI=1S/C11H22N2O/c1-13-8-4-11(5-9-13)14-10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 |
InChI Key |
ZAWQTXGUPNQHBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2CCNCC2 |
Origin of Product |
United States |
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